molecular formula C7H7N3OS B1275460 5-Amino-4-cyano-3-methylthiophene-2-carboxamide CAS No. 350997-07-8

5-Amino-4-cyano-3-methylthiophene-2-carboxamide

Cat. No. B1275460
M. Wt: 181.22 g/mol
InChI Key: DZIJAMQPHHDKAM-UHFFFAOYSA-N
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Description

The compound 5-Amino-4-cyano-3-methylthiophene-2-carboxamide is a multifunctional thiophene derivative that is of interest due to its potential applications in various fields, including optoelectronics and pharmaceuticals. The presence of amino, cyano, and carboxamide groups in its structure suggests that it could serve as a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related 5-acyl-2-amino-3-cyanothiophenes has been demonstrated through the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, resulting in a series of polyfunctional thiophene derivatives . Additionally, a method for synthesizing 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives has been reported, which proceeds smoothly without the need for additional catalysts and offers the advantages of good yields, short reaction times, and mild conditions . These methods highlight the synthetic accessibility of thiophene derivatives related to 5-Amino-4-cyano-3-methylthiophene-2-carboxamide.

Molecular Structure Analysis

The molecular structure of thiophene derivatives significantly influences their optoelectronic properties. The photophysical properties of the synthesized thiophene derivatives were both experimentally and computationally investigated, revealing that the systems populate an intramolecular charge-transfer state upon light absorption, with emission occurring from a twisted intramolecular charge-transfer minimum . This suggests that the molecular structure of 5-Amino-4-cyano-3-methylthiophene-2-carboxamide would likely exhibit similar photophysical behavior.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is largely determined by the presence of electrophilic centers and nucleophilic groups within the molecule. The interaction of 3-amino-2-cyanothioacrylamides with various active halo methylene compounds to afford 5-acyl-2-amino-3-cyanothiophenes indicates that the amino and cyano groups can participate in nucleophilic addition reactions . Furthermore, the synthesis of 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides using 5-amino-3-methyl-N2-arylthiophene-2,4-dicarboxamides as binucleophilic reagents demonstrates the potential for cyclization reactions involving the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of various functional groups such as amino, cyano, and carboxamide groups can influence properties like solubility, boiling and melting points, and stability. The synthesis methods described for related compounds emphasize mild reaction conditions and simple purification processes, suggesting that 5-Amino-4-cyano-3-methylthiophene-2-carboxamide would have manageable physical properties conducive to laboratory handling . The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound with a similar structure, indicates that 5-Amino-4-cyano-3-methylthiophene-2-carboxamide may also exhibit novel fluorescence properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : 5-Amino-4-cyano-3-methylthiophene-2-carboxamide serves as a key intermediate in the synthesis of various derivatives. An efficient synthesis method without using any catalysts has been developed, highlighting the compound's role in creating novel molecules under mild conditions (Gao et al., 2013).

  • Formation of Pyrazolo[1,5-a]pyrimidine Derivatives : The compound is utilized in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to the creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have potential applications in cytotoxicity studies against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Development of Thieno[2,3-d]-pyrimidine-6-carboxamides : Research shows the synthesis of 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, indicating the compound's importance in creating complex molecules with potential pharmaceutical applications (Kovalenko et al., 2007).

Biological and Pharmaceutical Research

  • Investigation of Anticancer Properties : Compounds synthesized using 5-Amino-4-cyano-3-methylthiophene-2-carboxamide are investigated for their anticancer activities. Studies on molecular docking and non-linear optical properties of these compounds provide insights into their potential as anticancer agents (Jayarajan et al., 2019).

  • Molluscicidal Properties : Research on new thiazolo[5,4-d]pyrimidines, derived from similar compounds, shows molluscicidal properties, indicating potential applications in controlling schistosomiasis by targeting its intermediate hosts (El-bayouki & Basyouni, 1988).

Photophysical and Dye Synthesis Applications

  • Photophysical Properties and Synthesis of Dyes : The compound's derivatives exhibit luminescence in the blue region, which is significant for developing blue emissive materials. Such properties are crucial in the field of dyes and pigments (Novanna et al., 2020).

  • Application in Fabric Dyeing : Derivatives of 5-Amino-4-cyano-3-methylthiophene-2-carboxamide have been used in the synthesis of disperse dyes for polyester and nylon fabrics. The study of metal complexation of these dyes highlights their application properties, such as levelness and fastness on fabrics (Abolude et al., 2021).

Safety And Hazards

The safety information available indicates that the compound has the hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

5-amino-4-cyano-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-3-4(2-8)7(10)12-5(3)6(9)11/h10H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIJAMQPHHDKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396230
Record name 5-amino-4-cyano-3-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-cyano-3-methylthiophene-2-carboxamide

CAS RN

350997-07-8
Record name 5-Amino-4-cyano-3-methyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-07-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-4-cyano-3-methylthiophene-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-cyano-3-methylthiophene-2-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FS Mehdhar, AYA Alzahrani, E Abdel-Galil… - Bulletin of the Chemical …, 2023 - ajol.info
ABSTRACT. A series of new thiophene derivatives was prepared through nucleophilic substitution reactions of the precursor N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-…
Number of citations: 3 www.ajol.info
SM Mostafanejad, JB Bodapati, S Özkar, H Icil - Optical Materials, 2018 - Elsevier
… (5-amino-4-cyano-3-methylthiophene-2-carboxamide) and … amine, 5-amino-4-cyano-3-methylthiophene-2-carboxamide (… units, 5-amino-4-cyano-3-methylthiophene-2-carboxamide and …
Number of citations: 6 www.sciencedirect.com
FMA Altalbawy - Asian Journal of Chemistry, 2015 - researchgate.net
… To afford the corresponding N-[4-(aminosulfonyl)phenyl]-5amino-4-cyano-3-methylthiophene-2-carboxamide (6). Yield (40 %), mp: > 300 oC (ethanol); IR (KBr, νmax, cm-1): 3444 (NH), …
Number of citations: 7 www.researchgate.net
SM Mostafanejad - 2018 - i-rep.emu.edu.tr
… Electrochemistry of the synthesized TPDI and separately 5-amino-4-cyano-3methylthiophene-2-carboxamide were investigated by cyclic-voltammetry (CV) and squarewave-…
Number of citations: 0 i-rep.emu.edu.tr

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